molecular formula C22H21N3O2S B11593628 11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11593628
M. Wt: 391.5 g/mol
InChI Key: NWSSCIMIMOARNE-UHFFFAOYSA-N
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Description

11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound It features a unique tricyclic structure incorporating sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of green chemistry and process optimization would be essential for scaling up the production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one apart is its specific arrangement of functional groups and the presence of a sulfur atom within its tricyclic structure

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

11-benzyl-5-(2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C22H21N3O2S/c26-17-9-5-4-8-15(17)20-23-21(27)19-16-10-11-25(12-14-6-2-1-3-7-14)13-18(16)28-22(19)24-20/h1-9,20,24,26H,10-13H2,(H,23,27)

InChI Key

NWSSCIMIMOARNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=CC=CC=C4O)CC5=CC=CC=C5

Origin of Product

United States

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